molecular formula C15H18N2O2S2 B2990887 N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide CAS No. 2034518-13-1

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide

Cat. No.: B2990887
CAS No.: 2034518-13-1
M. Wt: 322.44
InChI Key: BABAUOKDTDMKSH-UHFFFAOYSA-N
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Description

N-((1-(Thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide (CAS Number: 2034518-13-1) is a synthetic organic compound with a molecular formula of C 15 H 18 N 2 O 2 S 2 and a molecular weight of 322.5 g/mol . This reagent features a sulfonamide functional group bridging a pyridine-3-sulfonyl moiety and a (1-(thiophen-3-yl)cyclopentyl)methyl group, placing it in the class of heteroaryl-sulfonamide derivatives. Sulfonamides are a privileged scaffold in medicinal chemistry, known for their diverse pharmacological activities. Recent patent literature highlights that aryl- and heteroaryl-sulfonamide derivatives, particularly those incorporating pyridine and thiophene rings, are being investigated as potent modulators of the C-C chemokine receptor 8 (CCR8) . CCR8 is a G-protein coupled receptor (GPCR) involved in immune cell trafficking and is a promising target for the treatment of cancer, fibrotic diseases, and neuropathic pain . The structure of this compound suggests potential utility as a chemical tool or lead compound in immunological and oncological research, particularly in studies focusing on the CCR8 signaling pathway. The presence of the thiophene ring, a π-excessive heteroarene, can influence the compound's electronic properties and its ability to engage in specific interactions with biological targets . Similarly, the pyridine-sulfonamide motif is a recognized pharmacophore in the development of ligands for various biological targets, including sigma receptors, which are relevant to central nervous system disorders . This product is provided for non-clinical research purposes only. It is strictly for use in laboratory research and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[(1-thiophen-3-ylcyclopentyl)methyl]pyridine-3-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-21(19,14-4-3-8-16-10-14)17-12-15(6-1-2-7-15)13-5-9-20-11-13/h3-5,8-11,17H,1-2,6-7,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BABAUOKDTDMKSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CNS(=O)(=O)C2=CN=CC=C2)C3=CSC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide typically involves multi-step organic reactions. One common approach is the condensation reaction, where a thiophene derivative is reacted with a cyclopentylmethyl halide under basic conditions to form the intermediate. This intermediate is then reacted with pyridine-3-sulfonyl chloride in the presence of a base such as triethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonamide group can be reduced to the corresponding amine.

    Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, alkylating agents, and nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of advanced materials, including organic semiconductors and light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Sulfonamide Derivatives

The compound belongs to a broader class of cyclopentylmethyl-thiophene sulfonamides, as evidenced by structurally related analogs (Table 1). These analogs share the cyclopentylmethyl-thiophene backbone but differ in sulfonamide substituents, which critically influence their physicochemical and biological properties.

Table 1: Comparative Analysis of Key Sulfonamide Analogs

Compound Name CAS Number Sulfonamide Substituent Key Structural Features Inferred Properties
Target Compound 2034518-13-1 Pyridine-3-yl Pyridine ring with nitrogen at position 3 Enhanced polarity, potential for hydrogen bonding and π-π stacking
5-methyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)thiophene-2-sulfonamide 2034451-91-5 Thiophene-2-yl with methyl group Methyl-thiophene substituent Increased lipophilicity; possible metabolic stability due to sulfur
(E)-2-phenyl-N-((1-(thiophen-3-yl)cyclopentyl)methyl)ethenesulfonamide 2035021-86-2 Ethenesulfonamide with phenyl group Conjugated double bond and aromatic phenyl Potential for extended π-system interactions; altered stereoelectronic effects
1-(4-fluorophenyl)-N-((1-(thiophen-3-yl)cyclopentyl)methyl)methanesulfonamide 2034600-06-9 Methane with 4-fluorophenyl Fluorine atom at para position Improved metabolic stability and membrane permeability via fluorine’s electronegativity
2,5-difluoro-N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzenesulfonamide 2034518-22-2 Difluorinated benzene ring Two fluorine atoms at positions 2 and 5 Enhanced electron-withdrawing effects; potential impact on receptor binding kinetics

Substituent-Driven Pharmacological Implications

The pyridine-3-sulfonamide group in the target compound distinguishes it from analogs with thiophene, ethene, or fluorinated aryl substituents. Key comparisons include:

  • Polarity and Solubility : The pyridine ring introduces a polar nitrogen atom, likely improving aqueous solubility compared to methyl-thiophene or fluorophenyl analogs .
  • In contrast, the pyridine group offers a balance of electron-deficient and π-basic character.
  • Metabolic Stability : Fluorinated derivatives (e.g., 2034600-06-9) may resist oxidative metabolism, whereas the pyridine-containing compound could be susceptible to hepatic CYP450-mediated modifications .

Patent-Based Structural Relatives and Broader Context

Evidence from patent literature (e.g., EP00342850, WO92/14706) highlights compounds with cyclopentylcarboxamide or bicyclic systems (e.g., bicyclo[2.2.1]heptane) paired with sulfonamides or carboxylic acids . While these share modular design principles with the target compound, their divergent functional groups (e.g., carboxylic acids, prolylamino chains) suggest applications in distinct therapeutic contexts, such as protease inhibition or ion channel modulation. Notably, none of these patented analogs directly replicate the pyridine-thiophene synergy observed in 2034518-13-1, underscoring its structural uniqueness .

Biological Activity

N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide is a complex organic compound with potential applications in medicinal chemistry and biological research. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiophene ring, a cyclopentyl group, and a pyridine sulfonamide moiety. Its IUPAC name reflects the structural complexity, which contributes to its biological properties.

Property Value
Molecular Formula C15H18N2O2S2
Molecular Weight 306.45 g/mol
InChI Key InChI=1S/C15H18N2O2S2/c18-21(19,14-4-3-8-16-10-14)17-12-15(6-1-2-7-15)13-5-9-20-11-13/h3-5,8-11,17H,1-2,6-7,12H2

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The compound has been investigated for its potential as an inhibitor of specific enzymes involved in disease pathways. For example, it may inhibit acetylcholinesterase (AChE), which is crucial for neurotransmitter regulation.
  • Receptor Modulation : It may act as a modulator for certain receptors, affecting signal transduction pathways that are pivotal in various physiological processes.
  • Antiviral Activity : Preliminary studies suggest that this compound could have antiviral properties, particularly against HIV and other viral disorders .

In Vitro Studies

Recent research has demonstrated the compound's effectiveness in inhibiting AChE activity. For instance, in a study examining various derivatives of pyridine sulfonamides, this compound exhibited significant inhibition with an IC50 value indicating its potency compared to other tested compounds .

Case Studies

  • Neuroprotective Effects : A study focused on the neuroprotective effects of similar compounds highlighted the ability of pyridine derivatives to protect against neurodegeneration by inhibiting AChE and reducing oxidative stress markers in neuronal cell lines .
  • Antiviral Applications : In another investigation into antiviral agents, this compound was part of a series that showed promising results against viral replication, suggesting its potential use in treating viral infections .

Q & A

Basic: What are the key steps in synthesizing N-((1-(thiophen-3-yl)cyclopentyl)methyl)pyridine-3-sulfonamide?

Answer:
The synthesis typically involves:

  • Core Formation : Pyridine-3-sulfonyl chloride is prepared via sulfonation of pyridine derivatives using chlorosulfonic acid .
  • Cyclopentyl-Thiophene Intermediate : 1-(Thiophen-3-yl)cyclopentane methanol is synthesized via Friedel-Crafts alkylation of thiophene with cyclopentylmethyl halides, followed by alcohol protection/deprotection .
  • Coupling Reaction : The sulfonamide group is introduced by reacting pyridine-3-sulfonyl chloride with the cyclopentyl-thiophene intermediate in the presence of a base (e.g., pyridine or 3-picoline) under anhydrous conditions .
    Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to isolate the product .

Advanced: How can reaction conditions be optimized to improve yield and selectivity in sulfonamide coupling?

Answer:

  • Base Selection : 3-Picoline or 3,5-lutidine enhances nucleophilicity of the amine intermediate, reducing side reactions like hydrolysis .
  • Catalytic Additives : N-Aryl-sulfilimine catalysts (e.g., 0.5 mol%) improve coupling efficiency by stabilizing reactive intermediates .
  • Temperature Control : Reactions performed at 0–20°C minimize thermal decomposition of sulfonyl chloride .
  • Solvent Choice : Dichloromethane or THF provides optimal solubility while avoiding protic solvents that may hydrolyze sulfonyl chloride .

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies protons on the thiophene (δ 6.8–7.2 ppm), cyclopentylmethyl (δ 1.5–2.5 ppm), and pyridine (δ 8.0–9.0 ppm) .
    • ¹³C NMR : Confirms sulfonamide linkage (C-SO₂-N at ~115 ppm) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ at m/z 353.08) .
  • IR Spectroscopy : Detects sulfonamide S=O stretches (~1350 cm⁻¹ and 1150 cm⁻¹) .

Advanced: How can computational modeling resolve conflicting stereochemical assignments in cyclopentyl-thiophene intermediates?

Answer:

  • DFT Calculations : Compare experimental ¹H/¹³C NMR shifts with computed values (e.g., using Gaussian or ORCA) to identify stereoisomers .
  • NOESY Analysis : Correlates spatial proximity of protons (e.g., cyclopentyl methylene vs. thiophene protons) .
  • X-ray Crystallography : Defines absolute configuration if single crystals are obtainable .

Basic: What are the primary research applications of this compound?

Answer:

  • Medicinal Chemistry : As a lead compound targeting enzymes (e.g., cyclooxygenase-2) via sulfonamide-mediated hydrogen bonding .
  • Material Science : Thiophene’s π-conjugation and sulfonamide polarity enable applications in organic semiconductors .
  • Chemical Biology : Probes for studying protein-ligand interactions due to modular functional groups .

Advanced: How do electronic effects of the thiophene and sulfonamide groups influence reactivity in electrophilic substitutions?

Answer:

  • Thiophene : Electron-rich 3-position directs electrophiles (e.g., nitration) to the 2- or 5-positions via resonance stabilization .
  • Sulfonamide : Electron-withdrawing nature deactivates the pyridine ring, reducing reactivity toward electrophiles. Computational studies (e.g., Fukui indices) predict regioselectivity .
  • Experimental Validation : Competitive reactions with HNO₃/H₂SO₄ show preferential substitution on thiophene over pyridine .

Basic: What solubility challenges arise with this compound, and how are they addressed?

Answer:

  • Low Aqueous Solubility : Due to hydrophobic cyclopentyl and thiophene groups. Solutions include:
    • Co-Solvents : DMSO or ethanol-water mixtures (up to 20% v/v) .
    • Derivatization : Introducing polar groups (e.g., hydroxyls) on the cyclopentyl ring .

Advanced: How can contradictions in biological activity data (e.g., IC₅₀ variability) be systematically analyzed?

Answer:

  • Dose-Response Reproducibility : Ensure consistent assay conditions (e.g., pH, temperature) .
  • Off-Target Profiling : Use kinase/GPCR panels to identify non-specific binding .
  • Molecular Dynamics Simulations : Model ligand-receptor binding modes to explain potency differences .

Basic: What safety precautions are required when handling this compound?

Answer:

  • Toxicity : Avoid inhalation/contact (use fume hoods, gloves).
  • Stability : Store under inert gas (N₂/Ar) to prevent sulfonamide hydrolysis .

Advanced: What strategies enable scalable synthesis while maintaining enantiomeric purity?

Answer:

  • Chiral Auxiliaries : Use tert-butyloxycarbonyl (Boc)-protected intermediates for asymmetric synthesis .
  • Continuous Flow Reactors : Improve reproducibility and reduce racemization vs. batch methods .
  • Enzymatic Resolution : Lipase-catalyzed hydrolysis of ester precursors .

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